
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under acidic conditions. The reaction typically proceeds through a Schiff base formation followed by cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of metal-free conditions to promote high yields and broad substrate compatibility. For example, a novel cascade radical addition/cyclization reaction of non-activated olefins and oxamic acids has been proposed for the preparation of aminoacyl fused quinazolinone derivatives under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: The compound exhibits antitumor and anticonvulsant activities, making it a potential candidate for drug development.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one include other quinazolinone derivatives such as:
- 2-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Methoxy)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Chlorobenzylidene)amino)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Eigenschaften
Molekularformel |
C17H16N4O |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+ |
InChI-Schlüssel |
TVBTXIOYQVJHOK-YBFXNURJSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


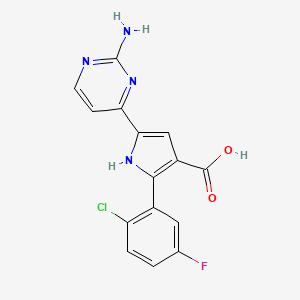
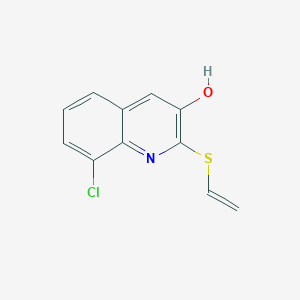
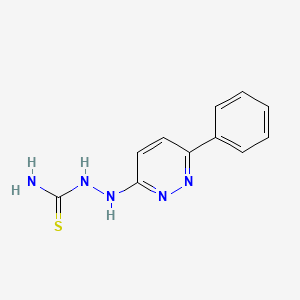
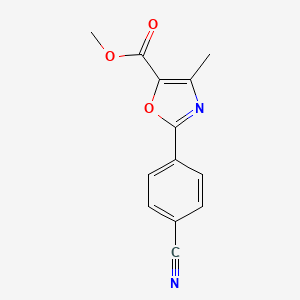
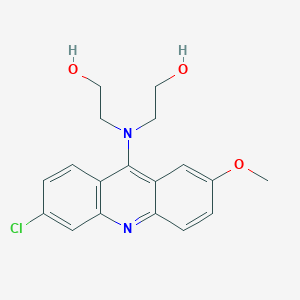

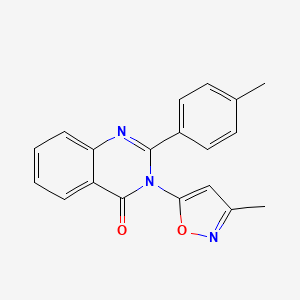

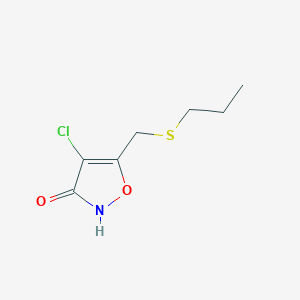

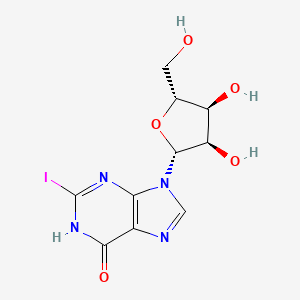

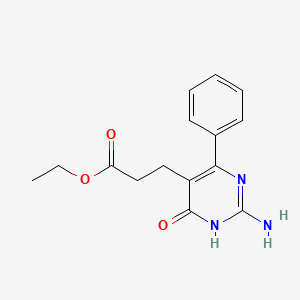
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
